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Compound of Interest

Compound Name: 1-Cyclohexenylacetic acid

Cat. No.: B100004

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
Cyclohexenylacetic acid (CAS Number: 18294-87-6), a valuable intermediate in
pharmaceutical synthesis. The following sections detail its Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for
ease of comparison. Detailed experimental protocols for acquiring this data are also provided,
along with a visual representation of the general spectroscopic analysis workflow.

Chemical Structure and Properties
o |[UPAC Name: 2-(cyclohex-1-en-1-yl)acetic acid
e Molecular Formula: CsH120:2

e Molecular Weight: 140.18 g/mol

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for 1-Cyclohexenylacetic
acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Table 1: *H NMR Spectroscopic Data (Predicted)

Chemical Shift ()

Multiplicity Number of Protons  Assignment
ppm
~10-12 Broad Singlet 1H -COOH
~5.5-5.7 Multiplet 1H =CH-
~3.0 Singlet 2H -CH2-COOH
~2.0-2.2 Multiplet 4H Allylic CH2
~1.5-1.7 Multiplet 4H CH2

Table 2: 13C NMR Spectroscopic Data

Note: Experimental 33C NMR data for 1-Cyclohexenylacetic acid is not readily available in
public databases. The following are predicted chemical shifts based on typical values for similar
functional groups.

Chemical Shift (6) ppm Assignment

~178 C=0 (Carboxylic Acid)
~135 =C- (Quaternary)
~125 =CH-

~38 -CH2-COOH

~28 Allylic CH2

~25 CH2

~22 CH2

~21 CH:

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data[1]
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Wavenumber (cm~?)

Intensity

Assignment

2500-3300 Strong, Broad O-H stretch (Carboxylic Acid)
2928 Strong C-H stretch (sp?)

2860 Strong C-H stretch (sp?)

1710 Strong C=0 stretch (Carboxylic Acid)
1650 Medium C=C stretch (Alkenyl)

1450 Medium C-H bend (CH2)

1290 Medium C-O stretch

940 Medium, Broad O-H bend (out-of-plane)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data[1]

m/z Relative Intensity (%) Assignment

140 35 [M]* (Molecular lon)
122 10 [M - H20]*

95 100 [M - COOH]*

81 75 [CeHo]*

79 60 [CeH7]*

67 85 [CsH7]*

53 40 [CaHs]*

41 55 [C3Hs]*

Experimental Protocols
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The following are generalized experimental protocols for the acquisition of the spectroscopic
data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of 1-Cyclohexenylacetic acid is prepared by dissolving
approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCls,
DMSO-de) in a5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as
an internal standard (6 0.00 ppm).

Instrumentation and Parameters:
o Spectrometer: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.
e 'HNMR:
o Pulse Sequence: A standard single-pulse experiment is typically used.
o Acquisition Time: ~2-3 seconds.
o Relaxation Delay: 1-5 seconds.
o Number of Scans: 8-16 scans are typically co-added to improve the signal-to-noise ratio.
e 13C NMR:

o Pulse Sequence: A proton-decoupled pulse sequence (e.g., PENDANT, DEPT) is used to
simplify the spectrum and provide information about the number of attached protons.

o Acquisition Time: ~1-2 seconds.
o Relaxation Delay: 2-5 seconds.

o Number of Scans: A larger number of scans (e.g., 128 or more) is required due to the low
natural abundance of the 13C isotope.

Data Processing: The acquired free induction decay (FID) is processed using appropriate
software. This involves Fourier transformation, phase correction, and baseline correction.
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Chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid or low-melting solid like 1-Cyclohexenylacetic acid, the
simplest method is to place a thin film of the neat compound between two potassium bromide
(KBr) or sodium chloride (NaCl) plates. Alternatively, a solution can be prepared using a
suitable solvent (e.g., chloroform, carbon tetrachloride) and analyzed in a liquid cell. For
Attenuated Total Reflectance (ATR-FTIR), a small amount of the sample is placed directly on
the ATR crystal.

Instrumentation and Parameters:

o Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used.

o Spectral Range: Typically 4000-400 cm™1,

e Resolution: 4 cm~1 is generally sufficient.

e Number of Scans: 16-32 scans are co-added to obtain a high-quality spectrum.

e Abackground spectrum of the empty sample holder or clean ATR crystal is recorded and
automatically subtracted from the sample spectrum.

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption
bands corresponding to the various functional groups present in the molecule.

Mass Spectrometry (MS)

Sample Introduction and lonization: The sample can be introduced into the mass spectrometer
via direct infusion or, more commonly, through a gas chromatograph (GC-MS) for separation
from any impurities. Electron lonization (EI) is a common method for generating ions of small
organic molecules.

Instrumentation and Parameters:

e Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight
(TOF), or ion trap.
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« lonization Energy: For El, a standard energy of 70 eV is typically used.
e Mass Range: A scan range of m/z 30-200 is generally appropriate for this compound.

Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight
from the molecular ion peak ([M]*). The fragmentation pattern is then interpreted to deduce the
structure of the molecule by identifying characteristic fragment ions.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 1-Cyclohexenylacetic acid.
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General Spectroscopic Analysis Workflow
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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